molecular formula C8H11N3 B12885344 1H-Pyrrole-3-carbonitrile, 2-amino-5-ethyl-4-methyl- CAS No. 58121-02-1

1H-Pyrrole-3-carbonitrile, 2-amino-5-ethyl-4-methyl-

Cat. No.: B12885344
CAS No.: 58121-02-1
M. Wt: 149.19 g/mol
InChI Key: JKKVLDYFUGPDDV-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carbonitrile, 2-amino-5-ethyl-4-methyl- is a heterocyclic organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-3-carbonitrile, 2-amino-5-ethyl-4-methyl- typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with malononitrile in the presence of ammonium acetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often involve refluxing in ethanol or other suitable solvents.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-3-carbonitrile, 2-amino-5-ethyl-4-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carbonitrile, 2-amino-5-ethyl-4-methyl- involves its interaction with various molecular targets. It can act as an inhibitor or modulator of specific enzymes and receptors. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

  • 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile
  • 2-Amino-5-ethyl-1H-pyrrole-3-carbonitrile
  • 2-Amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Comparison: 1H-Pyrrole-3-carbonitrile, 2-amino-5-ethyl-4-methyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets .

Properties

CAS No.

58121-02-1

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

2-amino-5-ethyl-4-methyl-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C8H11N3/c1-3-7-5(2)6(4-9)8(10)11-7/h11H,3,10H2,1-2H3

InChI Key

JKKVLDYFUGPDDV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(N1)N)C#N)C

Origin of Product

United States

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